2,4,6-Tribromo-3-methoxybenzaldehyde
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Overview
Description
Benzaldehyde, 2,4,6-tribromo-3-methoxy-: is an aromatic compound with the molecular formula C8H5Br3O2 It is characterized by the presence of three bromine atoms, a methoxy group, and an aldehyde group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2,4,6-tribromo-3-methoxy- typically involves the bromination of 3-methoxybenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 4, and 6 positions of the benzene ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods: Industrial production of Benzaldehyde, 2,4,6-tribromo-3-methoxy- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high efficiency and purity of the final product. The reaction conditions are carefully monitored to maintain consistency and quality in the production process .
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde, 2,4,6-tribromo-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 2,4,6-tribromo-3-methoxybenzoic acid.
Reduction: 2,4,6-tribromo-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 2,4,6-tribromo-3-methoxy- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2,4,6-tribromo-3-methoxy- involves its interaction with specific molecular targets and pathways. The presence of bromine atoms and the methoxy group can influence the compound’s reactivity and binding affinity to various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and activity .
Comparison with Similar Compounds
Benzaldehyde, 2,4,6-tribromo-3-methoxy-: is similar to other tribromo-substituted benzaldehydes, such as:
Uniqueness:
- The presence of a methoxy group in Benzaldehyde, 2,4,6-tribromo-3-methoxy- distinguishes it from other similar compounds. This functional group can influence the compound’s chemical reactivity, solubility, and potential biological activity .
Properties
CAS No. |
133871-69-9 |
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Molecular Formula |
C8H5Br3O2 |
Molecular Weight |
372.84 g/mol |
IUPAC Name |
2,4,6-tribromo-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H5Br3O2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2-3H,1H3 |
InChI Key |
UFQAZAHRAQNQJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1Br)C=O)Br)Br |
Origin of Product |
United States |
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